Home > Products > Screening Compounds P137316 > N-cyclohexyl-4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-2-pyrimidinamine
N-cyclohexyl-4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-2-pyrimidinamine -

N-cyclohexyl-4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-2-pyrimidinamine

Catalog Number: EVT-4602745
CAS Number:
Molecular Formula: C21H33N5O
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamide (1a) []

  • Compound Description: This compound served as a lead compound for developing novel antiallergic agents. It exhibited inhibitory activity against the rat passive cutaneous anaphylaxis (PCA) reaction and the enzyme 5-lipoxygenase. []

2. (E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide (17p/AL-3264) []

  • Compound Description: This compound, derived from the lead compound 1a, displayed significantly enhanced antiallergic activity compared to 1a, ketotifen, and oxatomide. It demonstrated a superior balance of antiallergic properties due to inhibiting chemical mediator release, inhibiting 5-lipoxygenase, and antagonizing histamine. []

3. 4-Alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones (17-26) [, , ]

  • Compound Description: This series of compounds exhibited significant analgesic activity in the "writhing syndrome" test, outperforming acetylsalicylic acid. Compounds 19 and 20 within this series also displayed antinociceptive activity in the "hot plate" test. Additionally, all tested compounds demonstrated significant suppression of spontaneous locomotor activity in mice. [, , ]

4. 4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II) []

  • Compound Description: This compound was investigated for its degradation kinetics under varying pH and temperature conditions in aqueous solutions. The study aimed to understand its stability and degradation pathways under different environmental conditions. []

5. N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) []

  • Compound Description: This compound exhibited potent in vitro activity against p56Lck and T cell proliferation, making it a lead candidate for developing orally active anti-inflammatory agents. It effectively blocks the in vivo production of pro-inflammatory cytokines IL-2 and TNFα. []

6. 6-Methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines (2) []

  • Compound Description: This series of compounds, particularly 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b), demonstrated high efficacy against Leishmania donovani infections in hamsters. []

7. 6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) []

  • Compound Description: This compound emerged as a potent 5-HT(1A/B/D) receptor antagonist with excellent selectivity over hERG potassium channels and favorable pharmacokinetic properties. It displayed significant activity in rodent pharmacodynamic models, making it a clinical candidate for treating depression and anxiety. []

Properties

Product Name

N-cyclohexyl-4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-2-pyrimidinamine

IUPAC Name

[4-[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-cyclopentylmethanone

Molecular Formula

C21H33N5O

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C21H33N5O/c1-16-15-19(24-21(22-16)23-18-9-3-2-4-10-18)25-11-13-26(14-12-25)20(27)17-7-5-6-8-17/h15,17-18H,2-14H2,1H3,(H,22,23,24)

InChI Key

DCRPLKJGWSOPGE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2CCCCC2)N3CCN(CC3)C(=O)C4CCCC4

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCCCC2)N3CCN(CC3)C(=O)C4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.